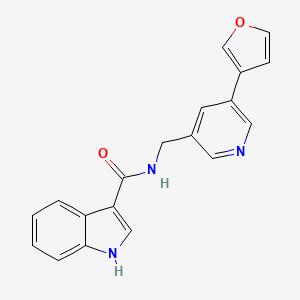
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyridine ring, and an indole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring, pyridine ring, and indole ring would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a carboxamide group could influence its solubility and reactivity .Scientific Research Applications
Central Nervous System (CNS) Disorders
Functional chemical groups like the one found in N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide may serve as lead molecules for synthesizing compounds with CNS activity. Compounds with furan, thiophene, pyrrole, pyridine, azole, and indole groups among others have been identified to potentially affect CNS ranging from depression and euphoria to convulsion (Saganuwan, 2017).
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, like those from pyridine and indazole, are known for their roles in organic synthesis, catalysis, and drug development due to their biological significance and synthetic versatility. They've been used in metal complexes formation, catalysts design, asymmetric catalysis, synthesis, and medicinal applications (Li et al., 2019).
Medicinal Chemistry of Nucleobases and Nucleosides
Furan and thiophene groups are important in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and analogues. They are used as bioisosteric replacements for aryl substituents, impacting activities and leading to compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action (Ostrowski, 2022).
Antitubercular Activity
Derivatives like this compound have been studied for their antitubercular activity. Specific derivatives showed significant activity against non-tuberculous mycobacteria and Mycobacterium tuberculosis, indicating their potential as leads for new anti-TB compounds (Asif, 2014).
Drug Metabolism and Cytochrome P450 Inhibition
Compounds with furan groups are used as selective inhibitors of various cytochrome P450 (CYP) isoforms, playing a critical role in drug metabolism and potentially preventing drug-drug interactions (Khojasteh et al., 2011).
Safety and Hazards
properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-19(17-11-21-18-4-2-1-3-16(17)18)22-9-13-7-15(10-20-8-13)14-5-6-24-12-14/h1-8,10-12,21H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQADFQLYMUJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

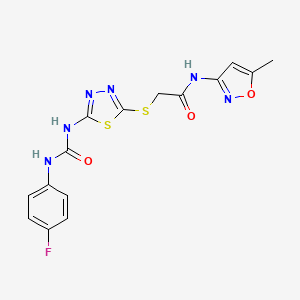
![Methyl 6-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2803366.png)
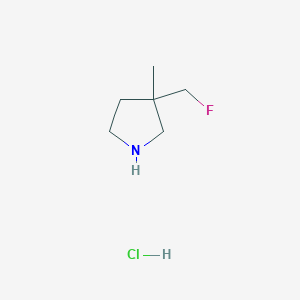
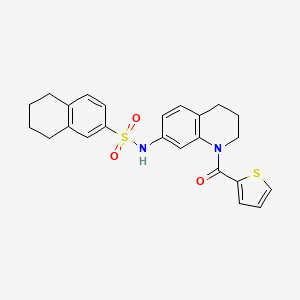
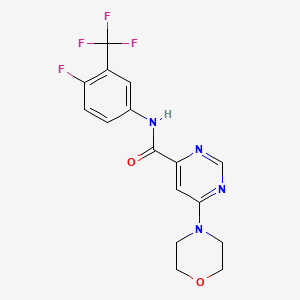
![N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2803374.png)
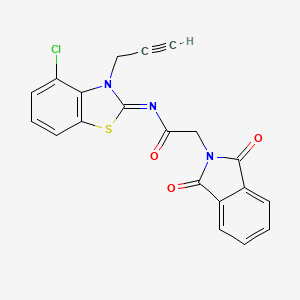
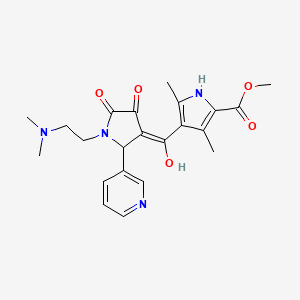
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2803379.png)
![4-methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B2803382.png)
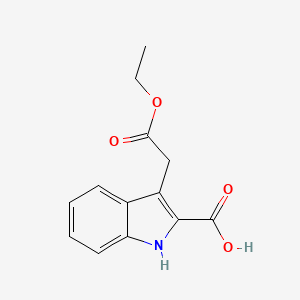
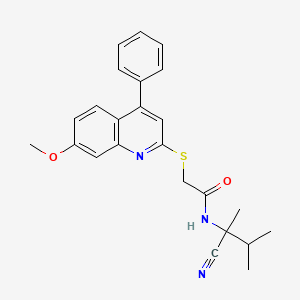
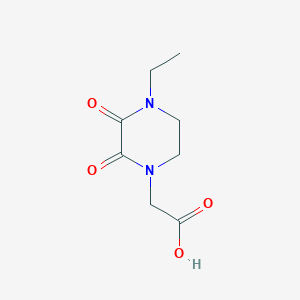
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2803386.png)